molecular formula C13H21N3 B1386214 [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine CAS No. 1095019-40-1

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine

Cat. No.: B1386214
CAS No.: 1095019-40-1
M. Wt: 219.33 g/mol
InChI Key: BKGAFVSADXOJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine is a chemical compound of significant interest in neuroscience research, primarily investigated for its potential as a selective ligand for nicotinic acetylcholine receptors (nAChRs). This compound is structurally related to other piperidine-based alkaloids and is studied for its binding affinity and functional activity at various receptor subtypes. Research indicates its value in probing the α4β2 nicotinic receptor, a key target in the study of addiction, cognitive function, and neuropsychiatric disorders . Its mechanism of action is characterized as a partial agonist or modulator, allowing scientists to explore receptor function and downstream signaling pathways without eliciting a full maximal response. This property makes it a crucial tool for understanding the neurobiological basis of conditions like depression and anxiety , and for the preclinical evaluation of potential therapeutic agents. The compound is supplied as a high-purity material strictly for laboratory research applications. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle all materials according to their institution's laboratory safety protocols.

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-12-7-3-4-9-16(12)13-11(10-14)6-5-8-15-13/h5-6,8,12H,2-4,7,9-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGAFVSADXOJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamine

A novel and efficient method involves reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives. This method is advantageous due to mild conditions and high selectivity.

  • Reaction Conditions:

    • The reaction is carried out at room temperature.
    • The medium is typically alcoholic, especially methanol.
    • The medium is rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
    • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.
    • Addition of iron sulfate (FeSO4·7H2O) or other metal salts can suppress side reactions involving cyanide ions.
  • Synthetic Sequence:

    • Cyanohydrin intermediate (from ketone precursors) reacts with pyridin-2-yl-methylamine hydrochloride.
    • Reductive amination proceeds to yield the desired aminomethylpyridine derivatives.
    • Work-up involves extraction, washing, and purification by crystallization or chromatography.
  • Advantages:

    • Mild reaction conditions.
    • High yields (up to 94% in some cases).
    • Avoids harsh reagents or conditions.

Piperidine Ring Functionalization via Epoxidation and Fluorohydrin Formation

Starting from 1-benzoyl-piperidin-4-one derivatives, the ketone group is transformed into an epoxide, which upon treatment with hydrogen fluoride-pyridine complex yields 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine intermediates.

  • Steps:
    • Epoxidation of the ketone to form an epoxide intermediate.
    • Ring opening with HF-pyridine to introduce fluorine and hydroxymethyl groups.
    • Activation of the primary alcohol as a para-toluenesulfonate ester.
    • Nucleophilic substitution with potassium phthalimide to introduce protected amine functionality.
    • Subsequent deprotection and reduction steps yield the piperidinyl amine.

Coupling and Alkylation Approaches

Other methods involve coupling pyridinyl intermediates with substituted piperidine esters or amides:

  • Use of ethyl isonipecotate derivatives coupled with bromopyridine intermediates in the presence of DABCO.
  • N-alkylation of ethyl isonipecotate with 2-chloroketones to form amino ketones.
  • Cyclization and ring formation steps using reagents such as 1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium sulfate and ammonium acetate.
  • Hydrolysis and condensation with amines (e.g., cyclopropylamine, dimethylamine) to yield final amide or amine products.

These methods are more complex and involve multiple steps of protection, deprotection, and functional group transformations.

Comparative Data Table of Key Preparation Parameters

Step/Method Reagents & Conditions Yield (%) Notes
Reductive amination of cyanohydrins Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT Up to 94 Mild, selective, iron sulfate suppresses side reactions
Epoxidation and fluorohydrin formation 1-benzoyl-piperidin-4-one, HF-pyridine complex Not specified Multi-step, introduces fluorohydrin intermediate
N-alkylation of isonipecotate esters 2-chloroketones, DMF, NaH, DABCO Moderate Requires protection/deprotection steps
Pyridine ring formation via DMF-DMA and ammonium acetate DMF-DMA, ammonium acetate, heating Not specified Used for pyridine ring closure

Research Findings and Practical Considerations

  • The reductive amination method using sodium cyanoborohydride and DABCO in methanol is widely favored due to its operational simplicity and high yields. It allows direct formation of the aminomethylpyridine moiety without harsh conditions.

  • Introduction of metal salts like FeSO4·7H2O helps eliminate cyanide-related side reactions, improving purity and yield.

  • The epoxide-fluorohydrin route offers a pathway to functionalize the piperidine ring with fluorine and hydroxymethyl groups, which can be further elaborated chemically.

  • Coupling strategies involving isonipecotate esters and pyridine derivatives enable structural diversification but are more complex and less direct.

  • Purification techniques commonly involve extraction, washing with aqueous phases, drying over magnesium sulfate, and chromatographic purification on silica gel with solvent mixtures such as dichloromethane/methanol/ammonia or ethyl acetate/hexane.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Drug Development

The compound serves as a scaffold for developing new drugs targeting:

  • Neurological Disorders : Research indicates that derivatives of this compound can interact with receptors involved in neuropharmacology, potentially leading to new treatments for conditions such as depression and anxiety.
  • Cancer Therapy : Similar compounds have shown promise in targeting cancer cells, providing a basis for further exploration of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine in oncology .

Biological Assays

The compound is utilized as a research tool in biological assays to:

  • Investigate its interaction with various biological targets.
  • Study its pharmacodynamics and pharmacokinetics, which are crucial for understanding its therapeutic potential.

Chemical Synthesis

As a building block in organic synthesis, this compound can be modified to create various derivatives with enhanced biological activity. This adaptability makes it valuable in:

  • Developing new synthetic pathways for complex organic molecules.
  • Exploring structure-activity relationships (SAR) to optimize therapeutic properties .

Case Study 1: Neurological Applications

A study exploring the effects of piperidine derivatives on serotonin receptors demonstrated that compounds similar to this compound could modulate receptor activity, suggesting potential applications in treating mood disorders .

Case Study 2: Anticancer Activity

Research has indicated that certain derivatives exhibit selective cytotoxicity against specific cancer cell lines. For instance, modifications of the compound have been tested against breast cancer cells, showing promising results in inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and producing therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Pyridine Ring Key Properties/Applications References
This compound (hypothetical) C13H21N3 219.33 (calc.) 2-Ethyl-piperidinyl, 3-methanamine Likely moderate lipophilicity N/A
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine C13H19ClN2 238.76 3-Chlorophenyl, 1-methylpiperidinyl Irritant (Hazard Class: IRRITANT)
[2-(1-Azepanyl)-3-pyridinyl]methanamine C12H19N3 205.30 1-Azepanyl, 3-methanamine IRRITANT; 7-membered ring increases conformational flexibility
[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine C13H14N2O2 230.27 4-Methoxyphenoxy, 3-methanamine Enhanced polarity due to methoxy group
[2-(Piperazin-1-yl)-3-pyridinyl]methanamine C10H16N4 192.26 Piperazinyl, 3-methanamine Potential CNS activity (adenosine receptor ligand analogs)

Structural and Functional Insights:

  • Substituent Effects: Piperidinyl vs. Electron-Withdrawing Groups: The 3-chlorophenyl substituent () increases molecular weight and may enhance halogen bonding in receptor interactions . Methoxy Groups: Methoxyphenoxy derivatives () exhibit higher polarity, improving aqueous solubility but reducing blood-brain barrier permeability compared to alkyl-substituted analogs .
  • Synthetic Pathways: Analogs like [2-(piperazin-1-yl)-3-pyridinyl]methanamine are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF), a method applicable to the target compound’s synthesis .

Biological Activity

Overview

[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine, a heterocyclic compound, is gaining attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with an ethyl group and a pyridine ring, linked through a methanamine group. Its unique structure allows for diverse biological activities, making it a valuable candidate for further research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal activity and potentially leading to therapeutic effects such as analgesia, anti-inflammation, and antipsychotic properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Analgesic Effects : The compound has shown promise as a pain reliever in preclinical studies.
  • Anti-inflammatory Activity : It may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
  • Antipsychotic Potential : There is evidence suggesting its efficacy in models of psychosis, indicating possible applications in mental health treatment.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines:

  • Neuronal Cell Lines : Testing on neuronal cell lines indicated that the compound could modulate neurotransmitter release, suggesting its role in synaptic plasticity.
  • Cancer Cell Lines : In vitro assays demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, showing promise as an anticancer agent .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Pain Models : In rodent models of pain, administration of the compound resulted in significant pain relief compared to control groups.
  • Inflammation Models : The compound demonstrated reduced inflammatory markers in models of induced inflammation, supporting its anti-inflammatory claims .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Variations in the piperidine and pyridine substitutions can significantly influence biological activity:

Compound NameStructureKey Differences
This compoundC₁₃H₂₁N₃Ethyl substitution on piperidine
[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Methyl substitution instead of ethyl
[2-(1-Piperidinyl)-3-pyridinyl]methanamineC₁₂H₁₉N₃Different substitution pattern on piperidine

This table highlights how structural variations can lead to differences in binding affinity and selectivity towards biological targets, which is essential for developing optimized therapeutic agents.

Q & A

Q. What are the established synthetic routes for [2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine, and what key intermediates are involved?

The synthesis typically involves multi-step strategies, such as nucleophilic substitution or reductive amination. For example, pyridine derivatives like 3-pyridinemethanamine (CAS 99980-40-2) are used as precursors, where ethyl-piperidine groups are introduced via alkylation or coupling reactions . Catalysts like palladium or nickel may optimize cross-coupling steps, while purification employs column chromatography with polar/non-polar solvent systems. Yield optimization often requires temperature-controlled reactions (e.g., reflux in THF) and inert atmospheres to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on ¹H/¹³C NMR to confirm the ethyl-piperidinyl and pyridinyl moieties, with shifts at δ 2.5–3.5 ppm indicating amine protons and δ 8.0–8.5 ppm confirming aromatic pyridine protons. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₉N₃), while X-ray crystallography resolves stereochemistry for chiral centers, if present . FT-IR identifies N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What preliminary assays assess its bioactivity in drug discovery?

Initial screens include receptor-binding assays (e.g., radioligand displacement for GPCRs) and enzyme inhibition studies (e.g., fluorescence-based kinetics). For example, pyridine-based analogs show affinity for neurotransmitter transporters, with IC₅₀ values measured via competitive binding . Cytotoxicity profiling (MTT assay) in HEK-293 or HepG2 cells establishes safety thresholds (e.g., EC₅₀ > 100 µM) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding modes?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular docking (AutoDock Vina) simulates interactions with targets like nicotinic acetylcholine receptors. Databases like PISTACHIO and REAXYS predict metabolic pathways, identifying potential oxidation sites (e.g., piperidinyl N-ethyl group) . MD simulations (GROMACS) assess stability in lipid bilayers, critical for blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR peaks may arise from residual solvents or tautomerism. Variable-temperature NMR (VT-NMR) distinguishes dynamic equilibria (e.g., amine proton exchange). 2D-COSY and HSQC maps correlate ambiguous signals, while HPLC-MS with ion-trap detectors identifies impurities (e.g., unreacted intermediates) .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

LogP measurements (shake-flask method) guide structural modifications for lipophilicity. Pro-drug approaches (e.g., acetylating the methanamine group) enhance solubility. Microsomal stability assays (human liver microsomes) quantify metabolic half-life, with CYP450 inhibitors (e.g., ketoconazole) identifying key degradation enzymes .

Q. What techniques validate its role as a ligand in coordination chemistry?

UV-Vis spectroscopy monitors metal-ligand charge transfer (e.g., λmax shifts with Cu²⁺ or Fe³⁺). X-ray absorption spectroscopy (XAS) determines coordination geometry, while cyclic voltammetry assesses redox activity in complexes. Stability constants (logβ) are calculated via potentiometric titrations .

Q. How do structural modifications impact its pharmacological selectivity?

SAR studies compare analogs with varied substituents (e.g., replacing ethyl-piperidinyl with morpholino groups). Kinase profiling panels (Eurofins) quantify off-target effects, while cryo-EM visualizes binding to allosteric sites. For instance, bulkier groups at the pyridinyl position reduce off-target binding by 40% in kinase assays .

Data Analysis & Experimental Design

Q. How are conflicting results in receptor affinity assays addressed?

Contradictions may arise from assay conditions (e.g., buffer pH affecting ionization). Dose-response curves are repeated in triplicate using standardized protocols (e.g., 96-well plates, 1% DMSO). Orthogonal assays (SPR vs. fluorescence polarization) validate binding kinetics. Meta-analysis of PubChem BioAssay data (AID 1259401) identifies consensus targets .

Q. What statistical methods are used to analyze high-throughput screening data?

Z-score normalization filters out noise, while ANOVA compares activity across compound libraries. Machine learning (Random Forest) prioritizes scaffolds with predicted IC₅₀ < 10 µM. False positives are minimized via counter-screens (e.g., luciferase interference assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine
Reactant of Route 2
[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.